molecular formula C4H10ClNO3 B13573674 ethyl 2-(N-hydroxyamino)acetate hydrochloride CAS No. 1177811-48-1

ethyl 2-(N-hydroxyamino)acetate hydrochloride

Cat. No.: B13573674
CAS No.: 1177811-48-1
M. Wt: 155.58 g/mol
InChI Key: XCCUTUVAQCJFJD-UHFFFAOYSA-N
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Description

Ethyl 2-(N-hydroxyamino)acetate hydrochloride is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group and a N-hydroxyamino group attached to the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(N-hydroxyamino)acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the bromine atom, forming the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The product is then purified through crystallization or distillation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(N-hydroxyamino)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the N-hydroxyamino group to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oximes or nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(N-hydroxyamino)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(N-hydroxyamino)acetate hydrochloride involves its interaction with molecular targets through its functional groups. The N-hydroxyamino group can form hydrogen bonds and coordinate with metal ions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and influence biological activities.

Comparison with Similar Compounds

Ethyl 2-(N-hydroxyamino)acetate hydrochloride can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(N-hydroxyamino)propionate hydrochloride: Similar structure but with a propionate moiety instead of an acetate moiety.

Properties

CAS No.

1177811-48-1

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

ethyl 2-(hydroxyamino)acetate;hydrochloride

InChI

InChI=1S/C4H9NO3.ClH/c1-2-8-4(6)3-5-7;/h5,7H,2-3H2,1H3;1H

InChI Key

XCCUTUVAQCJFJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNO.Cl

Origin of Product

United States

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